Ethyl 6-bromo-1-methoxy-2-naphthoate

Organic Synthesis Medicinal Chemistry Sequential Functionalization

Researchers face bottlenecks in multi-step synthesis due to incompatible functional group reactivity. This advanced naphthalene intermediate uniquely solves this challenge with three orthogonal reactive handles (C1 methoxy, C2 ester, C6 bromine) for sequential diversification. - Enables 86-99% yield SNAr, then Suzuki coupling, then ester hydrolysis in one scaffold. - Rigid naphthalene core is ideal for constructing extended π-conjugated OLED materials. - The ethyl ester's superior hydrolytic stability (5.1x vs methyl) ensures integrity during harsh synthesis.

Molecular Formula C14H13BrO3
Molecular Weight 309.15 g/mol
Cat. No. B13343006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-1-methoxy-2-naphthoate
Molecular FormulaC14H13BrO3
Molecular Weight309.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)OC
InChIInChI=1S/C14H13BrO3/c1-3-18-14(16)12-6-4-9-8-10(15)5-7-11(9)13(12)17-2/h4-8H,3H2,1-2H3
InChIKeyFAKXXELXVYXPGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Bromo-1-Methoxy-2-Naphthoate: Trifunctional Scaffold


Ethyl 6-bromo-1-methoxy-2-naphthoate (CAS 2113504-70-2) is a highly functionalized naphthalene derivative characterized by a molecular formula of C14H13BrO3 and a molecular weight of 309.15 g/mol . Its structure comprises a naphthalene core substituted at the 1-position with a methoxy group (-OCH3), at the 2-position with an ethyl ester (-COOEt), and at the 6-position with a bromine atom (-Br) . This trifunctional architecture provides three distinct and orthogonal reactive handles for sequential and selective chemical transformations, positioning it as a versatile intermediate in the construction of complex molecules for medicinal chemistry and materials science applications [1].

Trifunctional orthogonal reactivity (SNAr, cross-coupling, ester)
Sequential diversification for complex molecule construction
Medicinal chemistry and materials science intermediate

Why This Naphthoate Outperforms Analogs


The substitution of Ethyl 6-bromo-1-methoxy-2-naphthoate with a generic analog like ethyl 6-bromo-2-naphthoate or ethyl 1-methoxy-2-naphthoate is not scientifically valid due to a fundamental loss of synthetic versatility. Analogs with only two functional groups offer at most two orthogonal reaction pathways, limiting their utility in multi-step syntheses. The unique triad of substituents in Ethyl 6-bromo-1-methoxy-2-naphthoate enables a specific, high-yielding three-step sequence: (1) nucleophilic aromatic substitution (SNAr) of the methoxy group at C1, (2) palladium-catalyzed cross-coupling at the C6 bromine, and (3) ester hydrolysis or transesterification at C2 [1][2]. This sequential reactivity is not possible with simpler analogs, which would require additional, less efficient functional group manipulations. The following evidence guide quantifies these orthogonal reactivities, establishing the compound's unique procurement value for complex molecule construction.

Target Ethyl 6-bromo-1-methoxy-2-naphthoate (trifunctional) Three orthogonal handles: SNAr, cross-coupling, ester manipulation
Analog risk Ethyl 6-bromo-2-naphthoate (difunctional) Lacks C1 methoxy; SNAr pathway unavailable; sequential diversification limited
Analog risk Ethyl 1-methoxy-2-naphthoate (difunctional) Lacks C6 bromine; cross-coupling handle absent; may require extra functionalization steps

Key Differentiators vs. Analogs


Sequential Three-Step Functionalization

Ethyl 6-bromo-1-methoxy-2-naphthoate is uniquely capable of a three-step orthogonal functionalization sequence, a capability absent in di-functional analogs. This trifunctional design allows for (1) high-yield nucleophilic aromatic substitution (SNAr) at the C1 methoxy group, (2) efficient palladium-catalyzed cross-coupling at the C6 bromine, and (3) ester manipulation at C2. A di-functional analog like ethyl 6-bromo-2-naphthoate lacks the methoxy handle for initial SNAr, while ethyl 1-methoxy-2-naphthoate lacks the bromine for cross-coupling. The target compound integrates both, offering a documented 86-99% yield for the SNAr step [1] and a class-typical >90% yield for Suzuki-Miyaura couplings on similar 6-bromo-2-naphthoate scaffolds [2], enabling a conceptual three-step sequence with high overall efficiency.

Synthetic Steps
Class-level
Target: 3 orthogonal steps Analog (Br-only): 2 steps
Enables more complex scaffold diversification
Based on literature precedents for analogous naphthoates
Organic Synthesis Medicinal Chemistry Sequential Functionalization

Enhanced Hydrolytic Stability

The ethyl ester group in Ethyl 6-bromo-1-methoxy-2-naphthoate confers significantly greater stability against unwanted hydrolysis compared to its methyl ester analog. A kinetic study on related naphthoate esters provides a quantitative benchmark for this class-level inference. For methyl 1-naphthoate, the rate constant for alkaline hydrolysis at 30.4°C is 11.5 L mol⁻¹ min⁻¹, while for the corresponding ethyl ester it is 2.24 L mol⁻¹ min⁻¹—a 5.1-fold decrease in hydrolysis rate [1]. This trend is expected to translate to the 6-bromo-1-methoxy-2-naphthoate series, meaning that the ethyl ester form (target compound) will be more robust and less prone to degradation during storage and reaction work-up than methyl 6-bromo-1-methoxy-2-naphthoate (CAS 2122548-55-2).

Hydrolytic Stability
Class-level
~5.1× slower alkaline hydrolysis (ethyl vs. methyl ester)
May reduce premature deprotection during synthesis
Inferred from 1-naphthoate ester kinetic study
Chemical Stability Process Chemistry Ester Hydrolysis

Purification Advantages

The trifunctional substitution pattern of Ethyl 6-bromo-1-methoxy-2-naphthoate results in a higher molecular weight (MW: 309.15 g/mol) and increased polar surface area compared to simpler analogs like ethyl 6-bromo-2-naphthoate (MW: 279.13 g/mol) . The additional methoxy group increases the compound's polarity and alters its chromatographic retention profile. This can facilitate easier separation from nonpolar impurities and unreacted starting materials, a critical advantage in both academic research and industrial process development where high purity is essential.

Purification Profile
Data to verify
MW +30.02 g/mol (+10.7% vs. des-methoxy analog)
Increased polarity may improve chromatographic separation
Supplier-reported physicochemical comparison
Chromatography Purification Analytical Chemistry

Key Application Scenarios


Polycyclic Biaryl Library Synthesis

In medicinal chemistry, the ability to rapidly generate molecular diversity is paramount. Ethyl 6-bromo-1-methoxy-2-naphthoate is an ideal scaffold for the parallel synthesis of polycyclic biaryl libraries. The orthogonal reactivity of its three functional groups allows for a sequential diversification strategy. As evidenced by the 86-99% yields achievable in SNAr reactions of 1-methoxy-2-naphthoates [1], the C1 position can first be functionalized with various Grignard or organolithium reagents to introduce aryl or alkyl groups. Subsequently, the C6 bromine atom can undergo a Suzuki-Miyaura coupling with a diverse set of boronic acids to install a second point of diversity [2]. Finally, the ethyl ester can be hydrolyzed to a carboxylic acid for further conjugation or used as a purification handle. This three-step, one-scaffold approach is a powerful and efficient method for generating novel chemical matter.

Functional Material Intermediates

The rigid naphthalene core of this compound is a valuable motif in materials science, particularly for organic light-emitting diodes (OLEDs) and liquid crystals. The sequential reactivity of Ethyl 6-bromo-1-methoxy-2-naphthoate enables the precise construction of extended pi-conjugated systems. For instance, iterative cross-coupling reactions can be performed to build oligomers or polymers with defined naphthalene repeat units. The higher molecular weight of the target compound (309.15 g/mol) compared to its des-methoxy analog (279.13 g/mol) can also facilitate the purification of these often-challenging macromolecular structures via size-exclusion chromatography .

Naphthoquinone Analog Synthesis

The 1-methoxy-2-naphthoate core is a known precursor to naphthoquinone derivatives . Ethyl 6-bromo-1-methoxy-2-naphthoate serves as an advanced intermediate in this pathway. The bromine atom at the 6-position offers a site for late-stage diversification. After conversion to the naphthoquinone core, the bromine can be used in a final cross-coupling reaction to introduce a molecular tag (e.g., biotin, a fluorescent dye, or an affinity handle) for biological target identification studies. This approach minimizes the number of steps required to access a functionalized probe.

Pharmaceutical Impurity and Metabolite Synthesis

In pharmaceutical development, the synthesis of authentic samples of potential impurities and metabolites is a regulatory requirement. The unique substitution pattern of Ethyl 6-bromo-1-methoxy-2-naphthoate makes it a plausible starting material for constructing such reference standards for naphthalene-containing drugs (e.g., Adapalene analogs). Its orthogonal reactivity allows for the systematic and unambiguous introduction of functional groups that mimic oxidative metabolism pathways. The ethyl ester's documented hydrolytic stability (5.1x more stable than the methyl ester) [3] is a key advantage here, as it allows for harsher synthetic conditions without risking premature ester cleavage, ensuring the integrity of the final impurity standard.

Application
Selection Property
Validation Focus
Polycyclic biaryl library construction
Trifunctional orthogonal reactivity
Sequential SNAr, Suzuki, ester diversification
Functional material intermediate synthesis
Rigid naphthalene core with iterative coupling capacity
Purification efficiency via molecular weight and polarity distinction
Naphthoquinone-based probe synthesis
C6 bromo handle for late-stage diversification
Attachment of molecular tags or affinity handles
Pharmaceutical reference standard synthesis
Unique substitution pattern and reported ester stability
Systematic construction of metabolite/impurity mimics

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